

Assessing the Specificity of the Kinase Inhibitor FM-381 Against Related Targets

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Compound of Interest

Compound Name: FM 100

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This guide provides a comprehensive comparison of the inhibitory activity of FM-381, a potent and selective inhibitor of Janus kinase 3 (JAK3), against its primary target and other closely related kinases. The information presented here is intended for researchers, scientists, and drug development professionals interested in the specificity and characterization of kinase inhibitors.

Introduction to FM-381 and its Target

FM-381 is a chemical probe designed as a covalent reversible inhibitor of JAK3, targeting a unique cysteine residue (Cys909) in the kinase domain. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a crucial role in cytokine signaling pathways that regulate immune responses and hematopoiesis. Due to the high degree of structural similarity within the ATP-binding sites of these kinases, achieving selectivity can be challenging. This guide outlines the specificity of FM-381 and provides the experimental framework for such an assessment.

Comparative Inhibitory Activity of FM-381

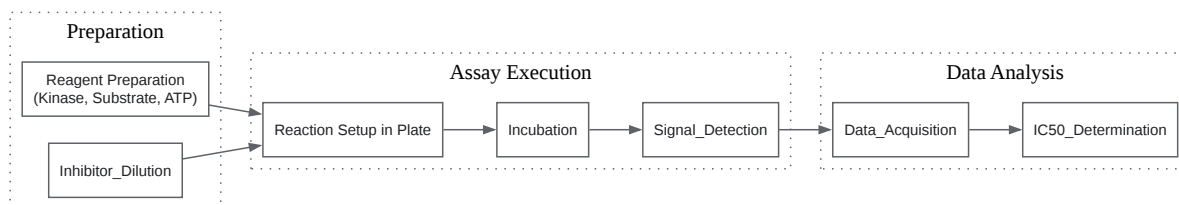
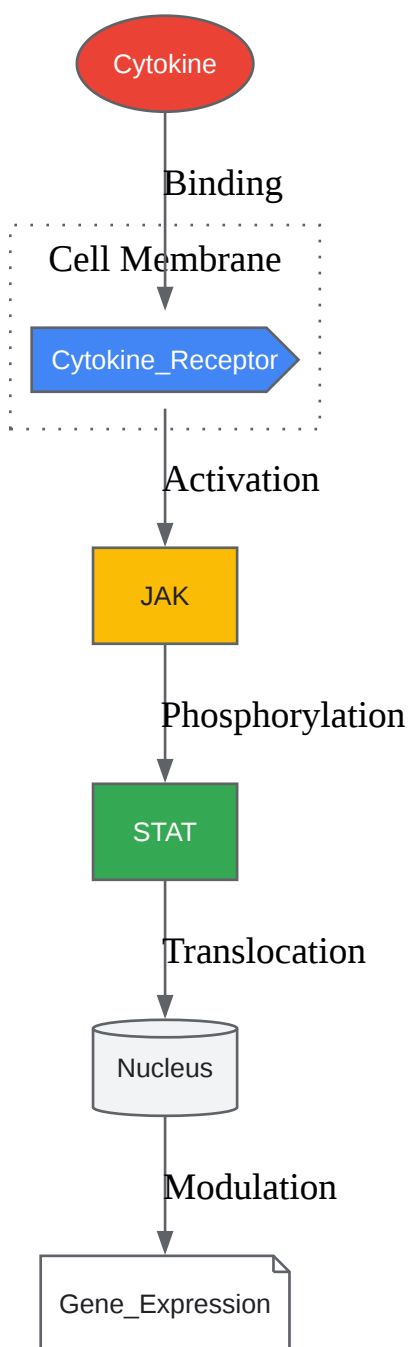
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The inhibitory potency of FM-381 against the JAK family kinases is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value corresponds to a higher inhibitory potency.

Target Kinase	FM-381 IC50 (nM)	Selectivity over JAK3 (fold)
JAK3	0.127	1
JAK1	52.07	410
JAK2	342.9	2700
TYK2	457.2	3600

Note: The IC50 values are based on biochemical assays and may vary depending on the specific experimental conditions.[\[1\]](#)[\[2\]](#)

Signaling Pathway Context

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate gene expression. The differential involvement of JAK family members in various cytokine signaling pathways underscores the importance of selective inhibition.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. FM-381 | Structural Genomics Consortium [thesgc.org]
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